2-Cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylic acid
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Overview
Description
2-Cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylic acid is an organic compound with the molecular formula C15H11NO4 It is a derivative of furan and acrylic acid, featuring a cyano group and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylic acid typically involves multiple steps, including the formation of the furan ring, introduction of the cyano group, and the addition of the methoxyphenyl substituent. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-Cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylic acid depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and furan ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid: Similar structure but with a nitro group instead of a methoxy group.
2-Cyano-3-(5-phenylfuran-2-yl)acrylic acid: Lacks the methoxy substituent, making it less polar.
Uniqueness
The presence of the methoxy group in 2-Cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylic acid enhances its solubility and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-19-12-4-2-10(3-5-12)14-7-6-13(20-14)8-11(9-16)15(17)18/h2-8H,1H3,(H,17,18)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUVCMLUIUJGRT-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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